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An Application Note and Protocol for the Quantification of Zidovudine by High-Performance

Liquid Chromatography (HPLC)

Introduction
Zidovudine (ZDV), also known as Azidothymidine (AZT), is a nucleoside reverse transcriptase

inhibitor (NRTI) that was the first antiretroviral drug approved for the treatment of HIV/AIDS.[1]

It functions as a structural analog of thymidine and inhibits the HIV-1 reverse transcriptase

enzyme.[2] Accurate and reliable quantification of Zidovudine in bulk drug substances and

pharmaceutical dosage forms is crucial for ensuring product quality, stability, and therapeutic

efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical

technique for this purpose due to its high resolution, sensitivity, and specificity.[2] This

document provides a detailed application note summarizing various validated HPLC methods

and a comprehensive protocol for the quantification of Zidovudine.

Principle
The methods described are based on reversed-phase high-performance liquid chromatography

(RP-HPLC) with UV detection. In RP-HPLC, the stationary phase is nonpolar (typically a C18

column), and the mobile phase is polar. Zidovudine, a moderately polar compound, is injected

into the system. It partitions between the polar mobile phase and the nonpolar stationary

phase. The composition of the mobile phase is optimized to achieve efficient separation and a

reasonable retention time. The separated Zidovudine is then detected by a UV detector at its
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maximum absorbance wavelength (around 266 nm), and the resulting peak area is proportional

to its concentration.[1][3]

Application Notes: Summary of HPLC Methods
Several validated RP-HPLC methods have been developed for the quantification of

Zidovudine. The following tables summarize the operational parameters and validation data

from various studies to allow for easy comparison.

Table 1: Chromatographic Conditions for Zidovudine Quantification

Parameter Method 1 Method 2 Method 3 Method 4 Method 5

Column C-18[4]

Waters RP-

18

XTerra™[5]

Inertsil ODS

(4.6 x

250mm, 5µ)

Zodiac C18

(250x4.6mm)

[1]

YMC, Pack

ODS A (250 x

4.6mm, 5µ)[6]

Mobile Phase
Water:Metha

nol (77:23)[4]

Water:Metha

nol (80:20,

v/v)[5]

10mM

Ammonium

acetate (pH

3.8):Acetonitri

le (60:40, v/v)

Methanol:Ace

tonitrile

(40:60 v/v)[1]

Acetate

buffer (pH

4.0):Methanol

(80:20, v/v)[6]

Flow Rate Not Specified 1.0 mL/min[5] 1.2 mL/min 1.0 mL/min[1] 0.8 mL/min[6]

Detection λ 265 nm[4] 266 nm[5] 268 nm 270 nm[1] 270 nm[6]

Injection Vol. Not Specified Not Specified 4 µL 20 µL[1] Not Specified

Temperature Ambient Ambient
Ambient

(25°C)
Ambient[1] Not Specified

Retention

Time
Not Specified Not Specified ~2.86 min ~2.51 min[1] < 10 min[6]

Table 2: Method Validation Parameters for Zidovudine Quantification
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Parameter Method 1 Method 2 Method 3 Method 4 Method 5

Linearity

Range

(µg/mL)

25-500[4] 40.0-220.0[5] 30-150 10-60[1] 25-350[3]

Correlation

Coeff. (r²)
0.9995[4] Not Specified Not Specified 0.995[1] 0.9995[3]

LOD (µg/mL) Not Specified 0.655[5] 0.405 0.062[1] 2.92[3]

LOQ (µg/mL) Not Specified 1.985[5] 1.080 Not Specified 8.87[3]

Accuracy (%

Recovery)

100.6-

100.9[4]
Not Specified Not Specified

98.77-

101.45[1]
Not Specified

Intra-day

Precision

(%RSD)

<0.9[4] Not Specified 0.5-0.7 Not Specified Not Specified

Inter-day

Precision

(%RSD)

<1.6[4] Not Specified 1.4-1.6 Not Specified Not Specified

Detailed Experimental Protocol
This protocol is based on a validated, stability-indicating RP-HPLC method adapted from

published literature.[3][5] It is a robust method suitable for the routine quality control analysis of

Zidovudine in tablet formulations.

Apparatus and Materials
High-Performance Liquid Chromatography (HPLC) system with isocratic pump, UV/Vis or

Photodiode Array (PDA) detector, autosampler, and column oven.

Data acquisition and processing software (e.g., Empower 2).

Analytical balance.

Ultrasonic bath.
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Volumetric flasks (10 mL, 50 mL, 100 mL).

Pipettes.

Syringes and 0.45 µm syringe filters (e.g., Nylon, H-PTFE).[7]

HPLC column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Reagents and Solutions
Zidovudine Working Standard.

Methanol (HPLC grade).

Acetonitrile (HPLC grade).

Water (HPLC grade or Milli-Q).

Diluent: A mixture of water and methanol (80:20 v/v) can be used.[5]

Mobile Phase: Prepare a mixture of HPLC-grade water and methanol in the ratio of 80:20

(v/v).[5] Filter the mobile phase through a 0.45 µm membrane filter and degas in an

ultrasonic bath for 15-20 minutes before use.

Chromatographic Conditions
Column: C18 (250 mm x 4.6 mm, 5 µm).

Mobile Phase: Water:Methanol (80:20, v/v).[5]

Flow Rate: 1.0 mL/min.[5]

Injection Volume: 20 µL.[1]

Column Temperature: Ambient (e.g., 25°C).

Detection Wavelength: 266 nm.[3][5]

Run Time: Approximately 6-10 minutes.[1]
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Standard Solution Preparation
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 50 mg of Zidovudine
working standard and transfer it to a 50 mL volumetric flask.[2]

Add approximately 35 mL of diluent and sonicate for 10-15 minutes to dissolve completely.[2]

Allow the solution to cool to room temperature and make up the volume to the mark with the

diluent.

Working Standard Solutions: From the stock solution, prepare a series of working standard

solutions (e.g., 40, 80, 120, 160, 200, 220 µg/mL) by appropriate dilution with the diluent to

construct a calibration curve.[5]

Sample Preparation (from Tablets)
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[2]

Accurately weigh a portion of the powder equivalent to 100 mg of Zidovudine and transfer it

to a 100 mL volumetric flask.

Add about 70 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to

ensure complete dissolution of the drug.[2]

Allow the solution to cool to room temperature and make up the volume to the mark with the

diluent. This yields a solution with a nominal concentration of 1000 µg/mL.

Further dilute this solution with the diluent to obtain a final concentration within the linear

range of the method (e.g., dilute 10 mL to 100 mL for a final concentration of 100 µg/mL).

Filter the resulting solution through a 0.45 µm syringe filter before injection.

System Suitability
Before sample analysis, the chromatographic system must be equilibrated by pumping the

mobile phase for at least 30 minutes. Perform at least five replicate injections of a working

standard solution (e.g., 100 µg/mL). The system is deemed suitable for use if the relative

standard deviation (RSD) for the peak area is less than 2.0%.
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Data Analysis and Calculation
Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph.

Record the peak areas from the resulting chromatograms.

Construct a calibration curve by plotting the peak area of the standard solutions versus their

known concentrations.

Perform a linear regression analysis on the calibration curve to obtain the equation of the line

(y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

Calculate the concentration of Zidovudine in the sample preparation using the regression

equation.

The amount of Zidovudine per tablet can be calculated using the following formula:

Amount (mg/tablet) = (C × D × A) / W

Where:

C = Concentration of Zidovudine in the sample solution (µg/mL) from the calibration

curve.

D = Dilution factor of the sample preparation.

A = Average tablet weight (mg).

W = Weight of tablet powder taken for analysis (mg).

Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in

method validation.
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Caption: Experimental workflow for HPLC quantification of Zidovudine.
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Precision Levels

Method Validation (ICH Q2(R1))

Specificity / Selectivity Linearity Accuracy Precision Limit of Detection (LOD) Limit of Quantitation (LOQ) Robustness

Range Repeatability (Intra-day) Intermediate Precision (Inter-day) Reproducibility

Click to download full resolution via product page

Caption: Key parameters for HPLC method validation as per ICH guidelines.
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[https://www.benchchem.com/product/b1683550#high-performance-liquid-chromatography-
hplc-for-zidovudine-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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